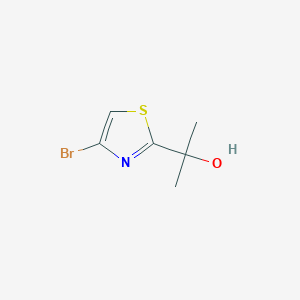

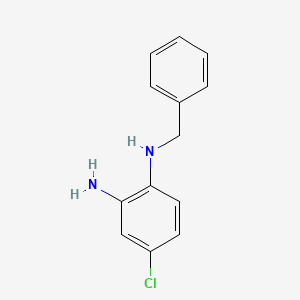

1-N-benzyl-4-chlorobenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N-benzyl-4-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation

1-N-benzyl-4-chlorobenzene-1,2-diamine falls under the broader class of Chlorobenzenes (CBs), which are recognized as environmental pollutants due to their toxicity and persistence in various environmental compartments. They pose significant environmental risks, necessitating strategies for their reduction or elimination. Key environmental fate processes for CBs in the soil involve dechlorination under anaerobic conditions, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination of highly-chlorinated benzenes with biodegradation or biomineralization of lower-chlorinated benzenes are seen as promising remediation strategies. Moreover, immobilization of CBs in soil using different amendments is considered an effective method for reducing their environmental risk (Brahushi et al., 2017).

Organic Chemistry and Synthesis

The compound is structurally related to quinoxalines, which are used as dyes, pharmaceuticals, and antibiotics. Quinoxalines and their analogs have been investigated for their antitumoral properties and as catalyst ligands. They are formed by condensing ortho-diamines with 1,2-diketones, and substituted derivatives can be synthesized using various ketonic substances. These compounds have significant importance in organic synthesis and medicinal chemistry (Pareek and Kishor, 2015).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to this compound, have gained prominence in various scientific fields due to their simple structure and understanding of their supramolecular self-assembly behavior. They have applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives their applications in the biomedical field (Cantekin et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

Benzene derivatives often act through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The energetic advantage of reforming an aromatic ring leads to the reaction’s completion .

Biochemical Pathways

Benzene derivatives can influence various biochemical pathways due to their electrophilic nature They may cause changes in cellular signaling, enzyme activity, and gene expression

Action Environment

The action, efficacy, and stability of 1-N-benzyl-4-chlorobenzene-1,2-diamine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment .

Biochemical Analysis

Biochemical Properties

1-N-benzyl-4-chlorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s benzyl group and chlorine atom contribute to its reactivity and binding affinity with biomolecules. For instance, it can form hydrogen bonds and hydrophobic interactions with enzymes, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux . Additionally, it can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it may inhibit certain kinases by competing with ATP for binding sites, leading to altered phosphorylation states of target proteins . This, in turn, affects downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration range triggers significant cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, affecting their function and stability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name |

1-N-benzyl-4-chlorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEGCHXSQSIOKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368383 |

Source

|

| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39235-92-2 |

Source

|

| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)